Superior Potency: AC-264613 vs. AC-55541 in PAR2 Functional Assays
AC-264613 exhibits 6.7- to 10-fold higher potency than the closely related small-molecule PAR2 agonist AC-55541 in cellular proliferation assays [1]. AC-264613 activated PAR2 signaling with potencies of 30–100 nM, compared to 200–1000 nM for AC-55541 [1]. This potency advantage was consistent across multiple functional readouts including phosphatidylinositol hydrolysis and Ca2+ mobilization [1].
| Evidence Dimension | PAR2 agonist potency (EC50 range) |
|---|---|
| Target Compound Data | 30–100 nM |
| Comparator Or Baseline | AC-55541: 200–1000 nM |
| Quantified Difference | 6.7- to 10-fold higher potency for AC-264613 |
| Conditions | Cellular proliferation assay (R-SAT) in NIH-3T3 cells expressing human PAR2 |
Why This Matters
Higher potency enables lower compound usage per experiment, reduces off-target risk at high concentrations, and provides greater dynamic range for detecting PAR2-mediated effects.
- [1] Gardell LR, Ma JN, Seitzberg JG, Knapp AE, Schiffer HH, Tabatabaei A, Davis CN, Owens M, Clemons B, Wong KK, et al. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists. J Pharmacol Exp Ther. 2008 Dec;327(3):799-808. doi: 10.1124/jpet.108.142570. View Source
